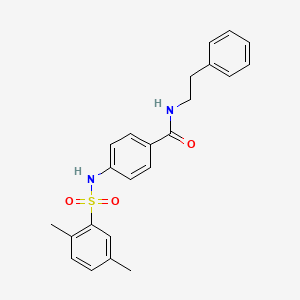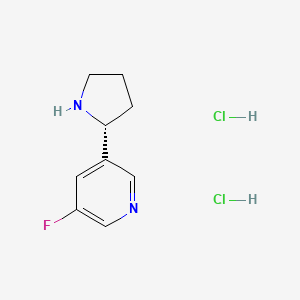
(R)-3-fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-3-fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride” is a chemical compound. Its structure is similar to that of “®-3-Chloro-5-pyrrolidin-2-yl-pyridine dihydrochloride” and "®-2-Pyrrolidin-2-yl-pyridine dihydrochloride" . The compound is typically in the form of an off-white solid .
Molecular Structure Analysis
The InChI code for a similar compound, “®-3-chloro-5-(pyrrolidin-2-yl)pyridine dihydrochloride”, is1S/C9H11ClN2.2ClH/c10-8-4-7(5-11-6-8)9-2-1-3-12-9;;/h4-6,9,12H,1-3H2;2*1H/t9-;;/m1../s1 . This can be used to generate a 3D structure of the molecule. Physical And Chemical Properties Analysis
The molecular weight of a similar compound, “®-3-chloro-5-(pyrrolidin-2-yl)pyridine dihydrochloride”, is 255.57 . The compound is typically in the form of an off-white solid .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
®-3-fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride: serves as a valuable scaffold in drug discovery. Researchers explore its potential as a building block for novel pharmaceutical compounds. By modifying its structure, scientists can create derivatives with enhanced bioactivity, selectivity, and pharmacokinetic properties .
Fluorescence Polarization Assays (FPA)
This compound has been investigated in fluorescence polarization assays (FPA). Notably, the most potent derivatives exhibit phenyl groups at R1, aromatic or heteroaromatic rings at R2, and various benzenesulfonamides at R3. These studies provide insights into ligand-receptor interactions and drug binding affinities .
Cancer Imaging and Targeted Therapy
Researchers have synthesized novel ligands based on ®-pyrrolidin-2-yl-boronic acid for cancer imaging and targeted therapy. These ligands, when labeled with gallium-68, can selectively bind to fibroblast activation protein (FAP) expressed in tumor stroma. Such ligands hold promise for non-invasive imaging and FAP-targeted radionuclide therapy .
Organocatalysis and Asymmetric Synthesis
The chiral nature of this compound makes it useful in organocatalysis and asymmetric synthesis. It can serve as a catalyst or ligand in enantioselective reactions, enabling the formation of complex molecules with high stereochemical purity. Researchers explore its role in constructing chiral building blocks for drug synthesis .
Agrochemical Research
The fluoro-substituted pyridine moiety in this compound may find applications in agrochemicals. Researchers investigate its potential as a pesticide or herbicide, aiming to enhance crop protection and yield. The unique fluorine substitution pattern could impart desirable properties for pest control .
Materials Science and Surface Modification
Given its functional groups and chirality, ®-3-fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride may contribute to materials science. Scientists explore its use in surface modification, such as coating or functionalizing materials to improve properties like adhesion, wettability, or catalytic activity .
Mecanismo De Acción
Target of Action
Pyrrolidine alkaloids, a group to which this compound belongs, have been shown to interact with a variety of biological targets, including various enzymes and receptors .
Mode of Action
Pyrrolidine alkaloids, in general, are known to exert their effects through interactions with their targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrrolidine alkaloids have been associated with a range of biological activities, suggesting they may influence multiple pathways .
Result of Action
Pyrrolidine alkaloids have been associated with a variety of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Propiedades
IUPAC Name |
3-fluoro-5-[(2R)-pyrrolidin-2-yl]pyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2.2ClH/c10-8-4-7(5-11-6-8)9-2-1-3-12-9;;/h4-6,9,12H,1-3H2;2*1H/t9-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFKBCBBODOTJG-KLQYNRQASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CN=C2)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC(=CN=C2)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-fluoro-5-(pyrrolidin-2-yl)pyridine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(1-methylimidazol-2-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2502755.png)
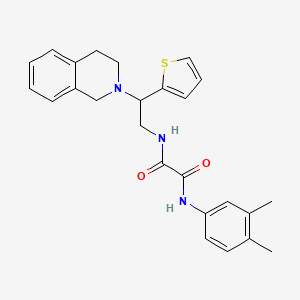
![3-(3-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2502758.png)
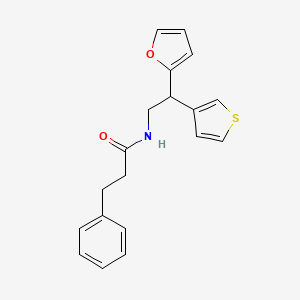
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(benzotriazol-1-yl)acetamide;dihydrochloride](/img/structure/B2502762.png)
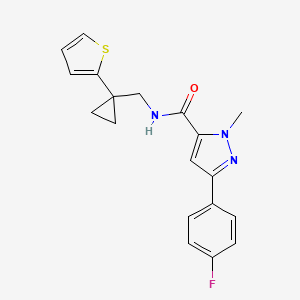
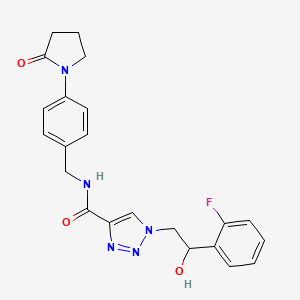

![Ethyl 5-(2-chlorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2502768.png)
![5-chloro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxybenzamide](/img/structure/B2502769.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2502770.png)
![N-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]prop-2-enamide](/img/structure/B2502771.png)
![4-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamido)butanoic acid](/img/structure/B2502772.png)
